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Compound of Interest

Compound Name: Ro 18-5364

Cat. No.: B1679455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ro 18-5364, a potent proton pump

inhibitor (PPI). It covers its mechanism of action, quantitative efficacy data, detailed

experimental protocols, and relevant biological pathways.

Core Concepts: Mechanism of Action
Ro 18-5364 is a member of the substituted benzimidazole class of drugs that acts as a

powerful inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump.[1] This

enzyme is the final step in the secretion of gastric acid into the lumen of the stomach.

The inhibitory action of Ro 18-5364 is initiated by its accumulation in the acidic environment of

the parietal cell secretory canaliculi. In this low pH environment, Ro 18-5364, a sulfoxide

prodrug, undergoes a chemical rearrangement to its active form, a sulfenamide. This activated

form then covalently binds to sulfhydryl groups of cysteine residues on the extracellular domain

of the H+/K+-ATPase. This irreversible binding inactivates the enzyme, leading to a profound

and sustained inhibition of both basal and stimulated gastric acid secretion.[2][3] The inhibitory

effect of Ro 18-5364 is notably more significant at low pH.

Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of Ro 18-5364
in inhibiting the H+/K+-ATPase.

Table 1: In Vitro Inhibition Data
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Parameter Value Species Source

Apparent Ki 0.1 µM Not Specified [1]

IC50 0.034 µM Rabbit [4]

Table 2: Comparative In Vitro Efficacy of Proton Pump Inhibitors

Compound IC50 (µM) Relative Potency Source

Lansoprazole 0.007 Most Potent [4]

Omeprazole 0.012 [4]

Rabeprazole 0.018 [4]

Ro 18-5364 0.034 [4]

Pantoprazole 0.050 Least Potent [4]

Table 3: In Vitro Inhibition of [14C]-Aminopyrine Accumulation

Compound (1 µM)
% Inhibition of Control (10
min incubation)

Source

Lansoprazole 85.6 ± 0.5 [4]

Omeprazole 87.0 ± 0.5 [4]

Pantoprazole 83.2 ± 1.1 [4]

Rabeprazole 86.4 ± 1.1 [4]

Ro 18-5364 87.8 ± 1.9 [4]

Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay (Isolated Gastric
Glands)
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This protocol is adapted from the methodology used to compare the potency of various proton

pump inhibitors, including Ro 18-5364.[4]

Objective: To determine the IC50 value of Ro 18-5364 by measuring the inhibition of acid

secretion in isolated rabbit gastric glands.

Materials:

Rabbit gastric glands

[14C]-Aminopyrine (AP)

Dibutyryl cyclic AMP (dbcAMP)

Ro 20-1724 (phosphodiesterase inhibitor)

Ro 18-5364 and other PPIs

Scintillation counter

Eppendorf tubes

Incubator (37°C)

Procedure:

Isolate gastric glands from rabbit mucosa according to standard laboratory procedures.

Prepare a suspension of the isolated gastric glands.

In Eppendorf tubes, add the gastric gland suspension, [14C]-aminopyrine (1.2 µCi x mL⁻¹),

dbcAMP (1 mmol), and Ro 20-1724 (0.1 mmol).

Add varying concentrations of Ro 18-5364 to the tubes to generate a dose-response curve.

Include a control group with no inhibitor.

Incubate the tubes for 5, 10, and 20 minutes at 37°C.
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Terminate the reaction and measure the accumulation of [14C]-aminopyrine in the gastric

glands using a scintillation counter.

Calculate the percentage inhibition of AP accumulation for each concentration of Ro 18-5364
compared to the control.

Plot the percentage inhibition against the logarithm of the Ro 18-5364 concentration to

determine the IC50 value.

In Vivo Gastric Acid Secretion Inhibition (Pylorus-
Ligated Rat Model)
This is a general protocol for evaluating the in vivo efficacy of proton pump inhibitors.

Objective: To assess the ability of Ro 18-5364 to inhibit gastric acid secretion in an animal

model.

Materials:

Wistar rats

Anesthetic (e.g., ether, ketamine)

Surgical instruments

Saline solution

Ro 18-5364

pH meter

Centrifuge

Procedure:

Fast the rats for 24 hours with free access to water.
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Administer Ro 18-5364 orally or via the desired route at various doses. A control group

should receive the vehicle.

Anesthetize the rats.

Perform a midline abdominal incision to expose the stomach.

Ligate the pylorus of the stomach.

Close the abdominal incision.

After a set period (e.g., 4 hours), euthanize the rats and collect the gastric contents.

Measure the volume of the gastric juice and centrifuge to remove any solid debris.

Determine the pH and total acidity of the gastric juice by titration with 0.01 N NaOH.

Calculate the percentage inhibition of acid secretion for each dose of Ro 18-5364 compared

to the control group.

Signaling Pathways and Experimental Workflows
The primary signaling pathway targeted by Ro 18-5364 is the final step of gastric acid

secretion, which is controlled by the H+/K+-ATPase. The experimental workflow for

characterizing this inhibition is outlined below.
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Caption: Experimental workflow for the characterization of Ro 18-5364.
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The signaling cascade leading to the activation of the H+/K+-ATPase involves multiple

pathways, including stimulation by histamine, acetylcholine, and gastrin. Ro 18-5364 acts at

the final convergence point of these pathways.
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Caption: Signaling pathways for gastric acid secretion and inhibition by Ro 18-5364.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1679455?utm_src=pdf-body
https://www.benchchem.com/product/b1679455?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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